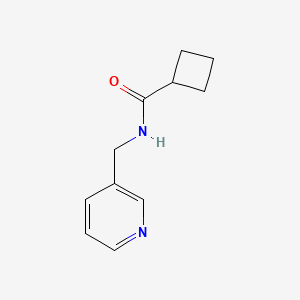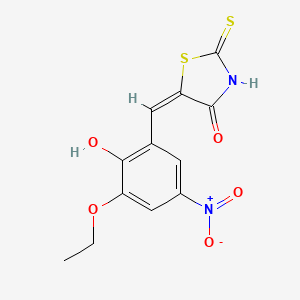![molecular formula C14H11ClF3NO3S B5139297 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as CFTR(inh)-172 and is known for its use in scientific research. The compound has been shown to have potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Mecanismo De Acción
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide involves the inhibition of CFTR channels. CFTR channels are responsible for the transport of chloride ions across cell membranes. In cystic fibrosis, mutations in the CFTR gene lead to a defective CFTR protein, resulting in reduced chloride transport and impaired secretion of mucus. By inhibiting CFTR channels, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can mimic the effects of CFTR mutations and be used to study the pathophysiology of cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide are primarily related to its inhibition of CFTR channels. Inhibition of CFTR channels can lead to changes in ion transport, mucus secretion, and other cellular processes. The compound has been shown to be effective in blocking CFTR channels in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. This inhibition can be used to study the pathophysiology of cystic fibrosis and to develop new therapies for the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide in lab experiments include its specificity for CFTR channels and its ability to mimic the effects of CFTR mutations. The compound has been extensively studied and has a well-established mechanism of action. However, there are limitations to its use. The compound may have off-target effects, and its potency may vary depending on the cell type and experimental conditions. Additionally, the compound may have limited solubility in aqueous solutions, which can affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide in scientific research. One direction is the development of new therapies for cystic fibrosis based on the compound's ability to inhibit CFTR channels. Another direction is the use of the compound in the study of other diseases that involve ion transport and cellular secretion, such as chronic obstructive pulmonary disease and pancreatic cancer. Additionally, the compound may be used in the development of new drugs that target ion channels and other membrane proteins.
Métodos De Síntesis
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can be synthesized using a variety of methods. One such method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively used in scientific research as a CFTR(inh)-172 inhibitor. CFTR(inh)-172 is a specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The compound has been shown to be effective in blocking the function of CFTR channels in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. This inhibition of CFTR channels can be used to study the pathophysiology of cystic fibrosis and to develop new therapies for the disease.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-22-10-3-5-11(6-4-10)23(20,21)19-9-2-7-13(15)12(8-9)14(16,17)18/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMLGEQNCLPUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)

![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)